4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine
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Overview
Description
. This compound belongs to the class of s-triazines, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of NSC-75930 free base involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the condensation of p-fluoroaniline with phenylacetonitrile to form the corresponding imine. This intermediate is then cyclized with cyanamide under acidic conditions to yield the desired s-triazine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
NSC-75930 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
NSC-75930 free base has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of NSC-75930 free base involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
NSC-75930 free base can be compared with other similar s-triazine derivatives, such as:
- 4,6-diamino-2-(p-chlorophenyl)-1,2-dihydro-1-phenethyl-s-triazine
- 4,6-diamino-2-(p-methylphenyl)-1,2-dihydro-1-phenethyl-s-triazine
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical and biological properties, making NSC-75930 free base unique in its specific applications and effects .
Properties
CAS No. |
803604-06-0 |
---|---|
Molecular Formula |
C17H18FN5 |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(2-phenylethyl)-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C17H18FN5/c18-14-8-6-13(7-9-14)15-21-16(19)22-17(20)23(15)11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H4,19,20,21,22) |
InChI Key |
ZXLSYHQVTOFMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(N=C(N=C2N)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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